Technical Guide: Synthesis of 2-(Difluoromethoxy)-2-methylpropan-1-amine
Technical Guide: Synthesis of 2-(Difluoromethoxy)-2-methylpropan-1-amine
This is a comprehensive technical guide for the synthesis of 2-(Difluoromethoxy)-2-methylpropan-1-amine , designed for research and development professionals.
Target Molecule: 2-(Difluoromethoxy)-2-methylpropan-1-amine
CAS: 1497338-38-1 (Free Base)
Molecular Formula:
Executive Summary
The target molecule, 2-(Difluoromethoxy)-2-methylpropan-1-amine , represents a specialized class of fluorinated building blocks. The difluoromethoxy (
Synthetic Challenge: The synthesis presents a regioselectivity challenge: introducing a difluoromethyl group onto a tertiary alcohol in the presence of a primary amine .
-
Nucleophilicity: The primary amine is significantly more nucleophilic than the sterically hindered tertiary alcohol.
-
Steric Hindrance: Tertiary alcohols are notoriously difficult to difluoromethylate using standard carbene reagents (e.g.,
) due to poor alkoxide accessibility and competing elimination reactions.
Recommended Strategy:
This guide details a robust Protection-Activation-Deprotection sequence. The core transformation utilizes (Bromodifluoromethyl)trimethylsilane (
Retrosynthetic Analysis
The retrosynthetic logic relies on masking the amine to direct the electrophilic difluorocarbene species exclusively to the oxygen atom.
Figure 1: Retrosynthetic strategy prioritizing amine protection and tertiary alcohol functionalization.
Detailed Synthetic Protocols
Step 1: N-Protection of the Precursor
Objective: Mask the primary amine to prevent N-difluoromethylation. Substrate: 1-Amino-2-methylpropan-2-ol (CAS 2854-16-2).[1][2][3][4]
Note: If the starting material is unavailable, it can be synthesized by reacting isobutylene oxide with aqueous ammonia (
Reagents:
-
1-Amino-2-methylpropan-2-ol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Protocol:
-
Dissolve 1-amino-2-methylpropan-2-ol (10.0 g, 112 mmol) in DCM (100 mL) at 0°C.
-
Add triethylamine (18.7 mL, 134 mmol).
-
Dropwise add a solution of
(26.9 g, 123 mmol) in DCM (20 mL) over 30 minutes. -
Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine consumes stain, product does not).
-
Workup: Wash with 1M citric acid (to remove unreacted amine/base), then saturated
, and brine. -
Dry over
, filter, and concentrate in vacuo. -
Yield: Expect >90% of tert-butyl (2-hydroxy-2-methylpropyl)carbamate as a colorless oil or low-melting solid.
Step 2: O-Difluoromethylation (The Critical Step)
Objective: Install the
Reagents:
-
N-Boc-1-amino-2-methylpropan-2-ol (1.0 equiv)
-
(Bromodifluoromethyl)trimethylsilane (
) (2.0–3.0 equiv) -
Potassium Hydroxide (KOH) or NaOH (20 equiv, 30% aq. solution)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv) - Phase Transfer Catalyst
-
Solvent: DCM / Water (1:1 biphasic system)
Mechanism: Base-mediated desilylation of
Protocol:
-
In a pressure tube or round-bottom flask equipped with a vigorous stirrer, dissolve N-Boc-intermediate (5.0 g, 26.4 mmol) and TBAB (0.85 g, 2.6 mmol) in DCM (30 mL).
-
Add
(10.7 g, 52.8 mmol). Caution: Reagent is volatile. -
Cool the mixture to 0°C.
-
Add aqueous KOH (30% w/w) (30 mL) in one portion.
-
Seal the vessel and stir vigorously at room temperature for 12–24 hours. Vigorous stirring is critical for biphasic reactions.
-
Monitoring: Check via
NMR. The product signal typically appears around -80 to -85 ppm (doublet, ). -
Workup: Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Combined organics are dried (
) and concentrated. -
Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary ether is less polar than the starting alcohol.
-
Yield: Expect 60–80%.
Step 3: Deprotection and Salt Formation
Objective: Remove the Boc group to release the primary amine.
Reagents:
-
4M HCl in Dioxane (excess) OR Trifluoroacetic acid (TFA) in DCM.
Protocol:
-
Dissolve the O-difluoromethylated intermediate in dry 1,4-dioxane (5 mL/g).
-
Add 4M HCl in dioxane (5–10 equiv) at 0°C.
-
Stir at room temperature for 2–4 hours. Gas evolution (
, isobutylene) will be observed. -
Concentrate the solvent in vacuo.
-
Isolation:
-
As HCl Salt: Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry.
-
As Free Base: Dissolve residue in minimal water, basify with 1M NaOH to pH >12, and extract with DCM. Dry and concentrate carefully (product is a low MW amine and may be volatile).
-
Process Safety & Data Summary
Physicochemical Data Table
| Property | Value (Approx.) | Note |
| Molecular Weight | 139.15 g/mol | Free Base |
| Appearance | Colorless Liquid / Low melting solid | Hygroscopic as HCl salt |
| Characteristic | ||
| Diagnostic for | ||
| Solubility | DCM, MeOH, DMSO | Free base is slightly water soluble |
Safety Hazards[2]
- : Volatile. Generates difluorocarbene.[5][6][7][8][9] Handle in a fume hood.
-
Difluorocarbene (
): Reactive intermediate. While generated in situ, ensure the system is sealed to prevent loss of the volatile precursor before reaction. -
Pressure: The biphasic reaction may generate slight pressure; use appropriate glassware (pressure tube recommended).
Reaction Mechanism Visualization
The following diagram illustrates the critical O-difluoromethylation step using the Hu reagent (
Figure 2: Mechanism of base-mediated difluoromethylation of alcohols using TMS-CF2Br.
References
-
Hu, J., et al. (2017).[8] "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions." Angewandte Chemie International Edition. [Link]
-
Zafrani, Y., et al. (2016). "Difluoromethyl Ethers: Synthesis, Properties, and Applications." Journal of Medicinal Chemistry. [Link]
-
Lippard, S. J., et al. (2011). "Hydrogen Bonding of the Difluoromethyl Group." Journal of the American Chemical Society. [Link][10]
Sources
- 1. 1-Amino-2-methylpropan-2-ol | CAS 2854-16-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 1-Amino-2-methyl-2-propanol 1-Amino-2-methylpropan-2-ol [sigmaaldrich.com]
- 3. 1-Amino-2-methylpropan-2-ol AldrichCPR 2854-16-2 [sigmaaldrich.com]
- 4. 1-Amino-2-methylpropan-2-ol | 2854-16-2 [chemicalbook.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Simple one stop shop for difluoromethylation | News | Chemistry World [chemistryworld.com]
